Inhaled Formoterol Fumarate Demonstrates 5-15 Fold Higher Bronchodilator Potency Than Salbutamol in Asthmatic Patients
In a double-blind, double-dummy, randomized crossover study of nine asthmatic patients, inhaled formoterol fumarate demonstrated 5-15 times greater bronchodilator potency than salbutamol when administered via cumulatively increasing doses [1]. The study employed FEV1 as the primary bronchodilation endpoint [1].
| Evidence Dimension | Relative bronchodilator potency via inhalation |
|---|---|
| Target Compound Data | 5-15× potency versus salbutamol |
| Comparator Or Baseline | Salbutamol (reference potency = 1×) |
| Quantified Difference | 5-fold to 15-fold higher potency |
| Conditions | Inhaled administration, cumulative dosing, nine asthmatic patients, FEV1 measurement |
Why This Matters
Higher per-microgram potency enables lower delivered doses to achieve equivalent therapeutic effect, potentially reducing systemic exposure and associated off-target cardiovascular effects.
- [1] Löfdahl CG, Svedmyr N. Formoterol fumarate, a new beta 2-adrenoceptor agonist. Acute studies of selectivity and duration of effect after inhaled and oral administration. Allergy. 1989 May;44(4):264-71. doi:10.1111/j.1398-9995.1989.tb01068.x. PMID: 2544117. View Source
